
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound features a pteridine ring system with methyl groups at the 4 and 6 positions and a keto group at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with diacetyl. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated pteridine derivatives.
Substitution: Pteridine derivatives with new substituents at specific positions.
科学的研究の応用
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in biological systems, particularly in relation to folic acid metabolism.
Medicine: Investigated for potential therapeutic applications, such as in the development of antifolate drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor or inhibitor in enzymatic reactions related to folic acid metabolism. The compound’s effects are mediated through its binding to enzymes or receptors, influencing their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the methyl and keto groups.
6-Methylpterin: A pteridine derivative with a single methyl group at the 6 position.
2-Amino-4,6-dimethylpteridine: A similar compound with an amino group at the 2 position instead of a keto group.
Uniqueness
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methyl groups and keto group influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
92146-08-2 |
|---|---|
分子式 |
C8H10N4O |
分子量 |
178.19 g/mol |
IUPAC名 |
4,6-dimethyl-7,8-dihydro-3H-pteridin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-4-3-9-7-6(10-4)5(2)11-8(13)12-7/h3H2,1-2H3,(H2,9,11,12,13) |
InChIキー |
VXDVIQNGOCUBMS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(NC(=O)N=C2NC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

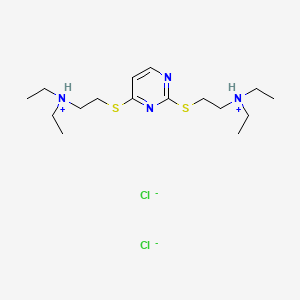

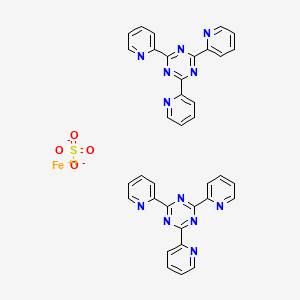
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
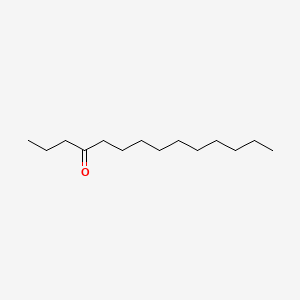
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
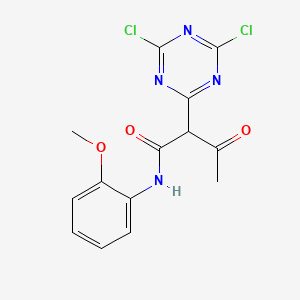
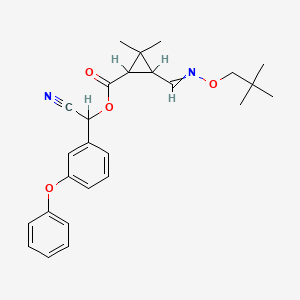
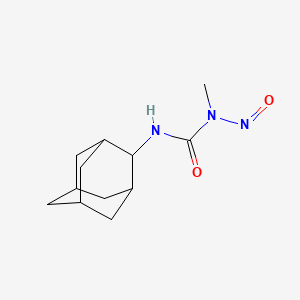
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
